Tributyl(hexyloxy)stannane

Description

Contextualization of Organotin Chemistry in Modern Synthetic Methodologies

The field of organotin chemistry, which began with the synthesis of diethyltin (B15495199) diiodide by Edward Frankland in 1849, has grown substantially, particularly with the advent of Grignard reagents that facilitate the formation of tin-carbon bonds. wikipedia.orgorientjchem.org Organotin compounds are integral to a variety of synthetic methodologies, primarily due to the stability of the carbon-tin bond and the diverse reactivity of other ligands attached to the tin atom. gelest.com

A cornerstone application of organotin reagents is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orguobabylon.edu.iq This reaction involves the coupling of an organotin compound with an organic halide or triflate, forming a new carbon-carbon bond. uobabylon.edu.iqwikipedia.org The Stille reaction is valued for the stability and functional group tolerance of the organostannane reagents. wikipedia.orgresearchgate.net

Organotin hydrides, such as tributyltin hydride, are extensively used in radical chemistry for reactions like cyclizations and deoxygenations. wikipedia.org Furthermore, organotin compounds serve as catalysts in various industrial processes, including the formation of polyurethanes and the vulcanization of silicones. wikipedia.orglupinepublishers.com Diorganotin dithiolates are crucial as heat stabilizers for PVC, preventing degradation by removing allylic chloride groups and absorbing hydrogen chloride. wikipedia.org

The reactivity of organotin compounds is influenced by the number and nature of the organic groups bonded to the tin atom. gelest.com Tetraorganotins are generally stable and are often used as precursors for other organotin derivatives through redistribution reactions with tin halides. wikipedia.orggelest.com The resulting organotin halides are key intermediates for synthesizing a wide range of other organotin compounds by replacing the halide with various nucleophiles. gelest.com

Structural Classification and Academic Significance of Organotin Alkoxides

Organotin compounds with a tin-oxygen bond are a significant class that includes oxides, hydroxides, carboxylates, and alkoxides. gelest.com Organotin alkoxides are compounds where an alkoxide group (RO-) is bonded to a tin atom. wikipedia.org Structurally, the tin atom in organotin(IV) compounds is typically in a tetrahedral geometry, though coordination numbers greater than four are common, leading to hypercoordinated structures, especially with electronegative substituents. wikipedia.org

The Sn-O bond in organotin alkoxides is generally more susceptible to hydrolysis compared to the Sn-S bond in organotin mercaptides. gelest.com The synthesis of organotin alkoxides can be achieved through several methods, including the reaction of an organotin halide with an alcohol in the presence of a base or with a sodium alkoxide. gelest.com Another method involves the reaction of organotin oxides with alcohols. gelest.com

Academically, organotin alkoxides are significant as intermediates and catalysts. gelest.comacs.org They play a role in reactions such as transesterification and are involved in the mechanism of urethane (B1682113) formation catalysis. wikipedia.orggelest.com The study of their structure and reactivity provides insights into the nature of the tin-oxygen bond and the influence of the organic substituents on the properties of the molecule. Transition metal alkoxides, a related class of compounds, are widely utilized for coatings and as catalysts. wikipedia.org

Positioning of Tributyl(hexyloxy)stannane within the Organotin Alkoxide Class

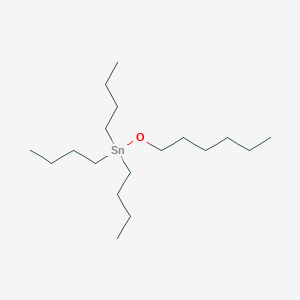

This compound belongs to the class of triorganotin alkoxides, with the general formula R₃SnOR'. In this specific case, three butyl groups (R) and one hexyloxy group (OR') are attached to the tin atom.

Below is a data table outlining the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₄₀OSn |

| Molecular Weight | 391.21 g/mol |

| CAS Number | 2051-61-8 |

As a triorganotin alkoxide, this compound shares characteristics with other members of its class, such as its role as a potential intermediate in organic synthesis. The nature of the butyl and hexyloxy groups influences its solubility, reactivity, and steric properties. The tributyltin moiety is common in many commercially available organotin reagents used in cross-coupling reactions. wikipedia.org The hexyloxy group, being an alkoxide, imparts specific reactivity related to the tin-oxygen bond.

Properties

CAS No. |

62774-20-3 |

|---|---|

Molecular Formula |

C18H40OSn |

Molecular Weight |

391.2 g/mol |

IUPAC Name |

tributyl(hexoxy)stannane |

InChI |

InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h2-6H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |

InChI Key |

ZHZMPMMJVDRYQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCO[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Strategies for Tributyl Hexyloxy Stannane and Analogous Organotin Alkoxides

Direct Alkylation Approaches to Organotin Alkoxides

Direct synthesis methods for organotin trialkoxides involve the formation of a tin-carbon bond by reacting a tin alkoxide compound with an organohalide. trea.comgoogle.comgoogle.com These approaches are valued for their high selectivity in producing mono-organo tin compounds, which are useful as precursors for various materials. google.comgoogle.com

Utilization of Alkali Metal Tin Trialkoxide Precursors

A primary method for the direct synthesis of organotin alkoxides involves the reaction of an alkali metal tin trialkoxide with an organohalide compound. google.comgoogle.comwipo.int This technique is noted for its high specificity towards creating mono-organo tin products. google.com

The general reaction scheme involves an alkali metal tin trialkoxide, represented as MSn(OR')₃ (where M is an alkali metal like potassium), which is reacted with an organohalide (RX) to form the desired monoalkyl tin trialkoxide, RSn(OR')₃. trea.comgoogle.com This method can also be adapted to form polytin compounds by using polyhalide organic reactants, resulting in structures like R[Sn(OR')₃]n where n>1. google.com A key advantage of this pathway is the high yield and low contamination from other tin species, with by-products being easily removed through filtration or distillation. google.com The synthesis of the alkali metal tin trialkoxide precursors themselves can be achieved through established literature methods, such as the reaction of tin(II) alkoxide with a potassium alkoxide. google.comgoogle.com

Employment of Di-tin Tetraalkoxide Precursors

An alternative direct alkylation strategy utilizes di-tin tetraalkoxide (Sn₂(OR')₄) as the starting material. trea.comgoogle.com In this approach, the di-tin tetraalkoxide is reacted with an organohalide (RX) to generate the monoalkyl tin trialkoxide, RSn(OR')₃. trea.comgoogle.com

This reaction is typically driven by ultraviolet (UV) or monochromatic visible light. trea.comgoogle.com The use of light facilitates the formation of the Sn-C bond. trea.com Similar to the alkali metal precursor route, this method demonstrates high selectivity for mono-organo tin products. wipo.int It is particularly effective for synthesizing a range of precursor compositions that can be used for applications such as radiation-based patterning. trea.com The resulting tin halide alkoxide by-products from this reaction can be readily separated. google.com

Table 1: Comparison of Direct Alkylation Approaches

| Feature | Alkali Metal Tin Trialkoxide Method | Di-tin Tetraalkoxide Method |

|---|---|---|

| Tin Precursor | MSn(OR')₃ (e.g., KSn(OR')₃) | Sn₂(OR')₄ |

| Second Reactant | Organohalide (RX) | Organohalide (RX) |

| Primary Product | RSn(OR')₃ | RSn(OR')₃ |

| Key Condition | Optional use of a catalyst trea.com | Requires UV or visible light trea.comgoogle.com |

| Advantage | High mono-organo specificity, by-products easily removed google.comwipo.int | High mono-organo specificity, effective for various precursors trea.comwipo.int |

Indirect Synthetic Pathways Involving Organotin Hydrides or Oxides

Indirect routes to organotin alkoxides often involve the derivatization of readily available organotin compounds such as tributyltin hydride or bis(tributyltin) oxide. These methods provide versatile and established alternatives to direct alkylation.

Derivatization from Tributyltin Hydride

Tributyltin hydride (Bu₃SnH) is a foundational reagent in organotin chemistry, primarily due to the weak, nonionic tin-hydrogen bond that facilitates radical reactions. organic-chemistry.org One established procedure for creating α-alkoxystannanes begins with the deprotonation of tributyltin hydride using a strong base like lithium diisopropylamide (LDA) to form tributylstannyllithium. acs.orgorgsyn.org This nucleophilic species can then react with an aldehyde to yield an α-hydroxystannane. acs.org Subsequent protection of the resulting alcohol group, for example, with chloromethyl methyl ether, produces the final α-alkoxystannane. orgsyn.org

Another application involves the reaction of tributyltin hydride with bis(tributyltin) oxide, which produces hexabutylditin. researchgate.net This ditin compound can serve as a precursor in subsequent reactions. The versatility of tributyltin hydride also extends to its use as a reducing agent for various functional groups, which can be a step in a multi-stage synthesis of complex alkoxides. youtube.com

Reactions Involving Bis(tributyltin) oxide

Bis(tributyltin) oxide, [(Bu₃Sn)₂O], is a common and effective starting material for the synthesis of trialkyltin alkoxides like tributyl(hexyloxy)stannane. rsc.org One convenient method involves the azeotropic dehydration of a mixture of bis(tributyltin) oxide and the desired alcohol (in this case, 1-hexanol). rsc.org The reaction is driven by the removal of water, shifting the equilibrium towards the formation of the alkoxide product. This method is generally applicable, though less effective for lower alkyl groups like methyl and ethyl. rsc.org

A second pathway is the thermal decarboxylation of a mixture of the oxide and a dialkyl carbonate, (R'O)₂CO. rsc.org This reaction provides another route to the target trialkyltin alkoxide. rsc.org Bis(tributyltin) oxide is also used in condensation reactions with various acids and other compounds to form a wide array of organotin derivatives. orientjchem.org

Table 2: Summary of Indirect Synthetic Pathways

| Starting Material | Method | Reagents | Intermediate/Product |

|---|

| Tributyltin Hydride | Stannylation of Aldehydes | 1. LDA or BuLi 2. Aldehyde (R'CHO) 3. Protecting group (e.g., MOM-Cl) | 1. Tributylstannyllithium 2. α-Hydroxystannane 3. α-Alkoxystannane | | Bis(tributyltin) oxide | Azeotropic Dehydration | Alcohol (R'OH) | Trialkyltin alkoxide (R₃SnOR') | | Bis(tributyltin) oxide | Thermal Decarboxylation | Dialkyl carbonate ((R'O)₂CO) | Trialkyltin alkoxide (R₃SnOR') |

Exploration of Stereoselective Synthetic Methods for Alkoxystannanes

The development of methods to control the three-dimensional arrangement of atoms during the synthesis of alkoxystannanes is crucial for applications in asymmetric synthesis. Research has focused on achieving both diastereoselectivity and enantioselectivity.

One notable strategy involves the reaction of 2-(1-alkoxyalkyl)propenylstannanes with aldehydes to create 4-alkoxy-3-methylidenealkanols. rsc.org The stereoselectivity of these reactions can be influenced by the reaction conditions. For instance, when the reaction proceeds via transmetallation of the stannane (B1208499) with a tin(IV) halide before the aldehyde is added, alkoxystannanes preferentially yield the 1,4-syn-diastereoisomers. rsc.orgrsc.org The stereochemical outcome can be further controlled by using a chiral catalyst. The use of a BINOL–titanium(IV) catalyst in the reaction of an (R)-alkoxystannane with an aldehyde allows for the selective synthesis of either the 1,4-anti- or 1,4-syn-isomer, depending on the configuration of the BINOL ligand used. rsc.org

Another important approach is the asymmetric reduction of acylstannanes to produce enantiomerically enriched α-alkoxystannanes. acs.org This method allows for the preparation of chiral stannanes that can be used as valuable intermediates in the synthesis of complex, optically active molecules. acs.org

Table 3: Overview of Stereoselective Methods

| Method | Precursors | Reagents/Catalysts | Stereochemical Control | Product Type |

|---|---|---|---|---|

| Diastereoselective Addition | 2-(1-alkoxyalkyl)propenylstannane, Aldehyde | Tin(IV) halide | Preferential formation of 1,4-syn-diastereoisomers rsc.orgrsc.org | 4-alkoxy-3-methylidenealkanol |

| Catalytic Asymmetric Addition | (R)-2-(1-alkoxyalkyl)propenylstannane, Aldehyde | BINOL–titanium(IV) | Configuration of BINOL ligand controls syn/anti selectivity rsc.org | Enantiomerically enriched 1,4-syn or 1,4-anti alkanol |

| Asymmetric Reduction | Acylstannane | Chiral reducing agent | Asymmetric induction | Enantiomerically enriched α-alkoxystannane acs.org |

Mechanistic Investigations and Reactivity of Tributyl Hexyloxy Stannane

Fundamental Mechanisms of Carbon-Tin Bond Activation and Cleavage

The activation and cleavage of the carbon-tin bond in organotin compounds like tributyl(hexyloxy)stannane are fundamental to their utility in organic synthesis. gelest.com This process can occur through several mechanistic pathways, primarily categorized as homolytic and heterolytic cleavage.

Homolytic Cleavage: This pathway involves the symmetrical breaking of the C-Sn bond, resulting in the formation of a tributyltin radical (Bu₃Sn•) and a carbon-centered radical. wikipedia.org The bond dissociation energy (BDE) of the C-Sn bond is a critical factor in this process. researchgate.net For tetraalkyltin compounds, the Sn-C bond is weaker than a C-C or C-Si bond, making it susceptible to cleavage under thermal or photochemical conditions. gelest.comlupinepublishers.com The stability of the resulting tributyltin radical contributes to the facility of this process. wikipedia.org

Heterolytic Cleavage: This pathway involves the unsymmetrical breaking of the C-Sn bond, leading to the formation of ions. The polarity of the C-Sn bond, with carbon being slightly more electronegative than tin, influences the course of heterolytic cleavage. gelest.com This type of cleavage is often initiated by electrophilic or nucleophilic attack.

Electrophilic Cleavage: Electrophiles, such as halogens or mineral acids, can attack the carbon atom of the C-Sn bond, leading to the displacement of the organotin group. gelest.com The rate of cleavage can be influenced by the nature of the organic group, with aryl, allyl, and vinyl groups being cleaved more readily than alkyl groups. gelest.com

Nucleophilic Cleavage: While less common for the C-Sn bond in tetraorganostannanes, nucleophilic attack at the tin atom can promote C-Sn bond cleavage, particularly if the organic group is a good leaving group or if the reaction is driven by the formation of a stable product.

The presence of the hexyloxy group in this compound can influence the reactivity of the C-Sn bonds. The electronegative oxygen atom can affect the electron density at the tin center, potentially modifying its susceptibility to electrophilic or nucleophilic attack compared to a simple tetraalkyltin compound.

Table 1: General Mechanisms of C-Sn Bond Cleavage

| Cleavage Type | Initiator | Products | Key Factors |

| Homolytic | Heat, Light (UV) | Tributyltin radical, Carbon radical | Bond Dissociation Energy (BDE) |

| Heterolytic (Electrophilic) | Electrophiles (e.g., Br₂, HCl) | Alkyl halide, Tributyltin cation | Polarity of C-Sn bond, Stability of carbocation |

| Heterolytic (Nucleophilic) | Nucleophiles | Carbanion, Tributyltin species | Leaving group ability, Lewis acidity of tin |

Role in Transmetalation Reactions

Transmetalation is a key reaction in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org Organotin compounds, including those with the tributyltin moiety, are widely used in such reactions, most notably in palladium-catalyzed cross-coupling reactions like the Stille reaction. wikipedia.orgwikipedia.org In the context of this compound, the tributyltin group would be the active participant in transmetalation, with one of the butyl groups or a different organic group (if it were present) being transferred.

The general form of a transmetalation reaction involving an organotin reagent is: R-Sn(Bu)₃ + M-X → R-M + X-Sn(Bu)₃

Here, 'R' is the organic group being transferred, 'M' is another metal (commonly palladium in cross-coupling), and 'X' is a halide or other leaving group. wikipedia.org The driving force for this reaction is often the formation of a stable tin-halide bond and the subsequent reductive elimination from the second metal center to form a new carbon-carbon bond. wikipedia.org

The stereochemistry of the organic group being transferred is often retained during transmetalation reactions involving organotin compounds. For example, in the Stille reaction, the configuration of vinylstannanes is generally preserved in the coupled product. wikipedia.org This stereospecificity is a significant advantage of organotin reagents in organic synthesis. The mechanism is believed to proceed through a concerted process where the geometry of the organic group is maintained as it transfers from tin to the other metal center.

The rate and efficiency of transmetalation are significantly influenced by the ligands on the second metal (e.g., palladium) and the reaction conditions. wikipedia.org In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can affect the electron density and steric environment around the palladium center, thereby influencing the rate of transmetalation. The solvent also plays a crucial role, with polar aprotic solvents often promoting the reaction. Additives, such as copper(I) salts, can sometimes accelerate the transmetalation step.

For this compound, the hexyloxy group is generally considered a non-transferable ligand in the context of typical cross-coupling reactions where an alkyl or aryl group is transferred from tin. However, its presence could influence the Lewis acidity of the tin atom and its coordination behavior, potentially affecting the rate of transmetalation.

Table 2: Factors Influencing Transmetalation Reactions

| Factor | Influence | Example |

| Ligands on Metal Catalyst | Affect reaction rate and selectivity | Phosphine ligands in Pd-catalyzed coupling |

| Solvent | Can promote or hinder the reaction | Polar aprotic solvents often favor the reaction |

| Additives | Can accelerate the transmetalation step | Cu(I) salts in Stille coupling |

| Nature of Organic Group | Influences the rate of transfer | Vinyl and aryl groups transfer readily |

Electrophilic and Nucleophilic Reactions

The tin center in this compound is susceptible to both electrophilic and nucleophilic attack. The C-Sn bond can undergo electrophilic cleavage, as discussed in section 3.1. gelest.com For instance, reaction with a halogen like bromine would lead to the cleavage of a butyl-tin bond to form butyl bromide and the corresponding tributyltin bromide.

The tin atom in organotin compounds is a Lewis acid and can coordinate to Lewis bases (nucleophiles). gelest.com The presence of the electronegative hexyloxy group in this compound can increase the Lewis acidity of the tin center compared to tetra-n-butyltin. This enhanced Lewis acidity can facilitate coordination with nucleophiles. Nucleophilic attack at the tin center can lead to substitution reactions where the hexyloxy group is displaced by another nucleophile. This reactivity is central to the catalytic activity of some organotin compounds.

Radical-Mediated Reactions Involving Organotin Species

Organotin hydrides, particularly tributyltin hydride, are well-known reagents in radical chemistry. wikipedia.org They serve as efficient sources of the tributyltin radical (Bu₃Sn•), which can initiate and propagate radical chain reactions. wikipedia.orglibretexts.org While this compound is not a hydride, the tributyltin moiety can participate in radical reactions if a tributyltin radical is generated through other means, such as homolytic cleavage of a C-Sn bond.

Once formed, the tributyltin radical can participate in various radical processes, including:

Atom Abstraction: It can abstract a halogen atom from an organic halide to generate an alkyl radical. wikipedia.org

Addition to Multiple Bonds: It can add to alkenes and alkynes.

These radical-mediated transformations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The stability of the tributyltin radical makes these processes thermodynamically favorable. wikipedia.org

Etherification Reaction Mechanisms Catalyzed by Organotin Compounds

Organotin compounds are known to catalyze various reactions involving alcohols, including esterification and transesterification, which share mechanistic similarities with etherification. lupinepublishers.com The catalytic activity of compounds like this compound in etherification would likely proceed through the activation of an alcohol by the Lewis acidic tin center.

A plausible mechanism involves the following steps:

Coordination: An alcohol molecule coordinates to the tin atom of this compound, displacing the hexyloxy group or forming a hypervalent tin intermediate. This coordination increases the nucleophilicity of the alcohol's oxygen atom.

Nucleophilic Attack: The activated alcohol then acts as a nucleophile, attacking an electrophilic carbon source (e.g., an alkyl halide) to form the ether.

Catalyst Regeneration: The organotin species is regenerated, allowing it to participate in another catalytic cycle.

Alternatively, the organotin compound could first react with the alcohol to form a tin alkoxide. This tin alkoxide is a more potent nucleophile than the original alcohol and can then react with an alkyl halide to form the ether and regenerate the organotin halide, which can then be converted back to the alkoxide.

The efficiency of such a catalytic process would depend on the Lewis acidity of the tin center and the lability of the tin-oxygen bond. gelest.com

Catalytic and Material Science Applications of Tributyl Hexyloxy Stannane

Catalytic Roles in Advanced Organic Synthesis

Organotin compounds, particularly those with alkoxy ligands like Tributyl(hexyloxy)stannane, are recognized for their catalytic activity in several organic transformations. The tin atom can act as a Lewis acid, activating substrates for nucleophilic attack, which is a foundational principle in its catalytic applications.

Application in Polymerization Processes

Organotin compounds, including tin alkoxides, serve as effective catalysts in polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters like lactones. Polylactones are of significant interest due to their biodegradability and biocompatibility, finding use in biomedical applications. rsc.org The mechanism of coordination ROP is often preferred as it is less sensitive to substituents on the monomer and can exhibit living polymerization characteristics. rsc.org

While tin(II) 2-ethylhexanoate (B8288628) is a widely used catalyst for the ROP of lactones, organotin alkoxides also facilitate this transformation. rsc.org The catalytic cycle typically involves the coordination of the monomer to the tin center, followed by nucleophilic attack of the alkoxide group, leading to ring opening and chain propagation. The choice of catalyst is crucial, as it can influence reaction rates, molecular weights, and the potential for side reactions like transesterification. rsc.org For instance, difficulties in polymerizing certain functionalized ε-caprolactone monomers with standard catalysts have been reported, highlighting the need for versatile catalytic systems. rsc.org In this context, organotin alkoxides such as this compound offer a potential catalytic pathway for producing polyesters and other polymers.

In addition to ROP, transition metal-based insertion methods are fundamental in polymer chemistry for achieving high stereochemical control. nih.gov While Ziegler-Natta catalysts are prominent in olefin polymerization, the broader class of organometallic catalysts, which includes organotin compounds, plays a vital role in synthesizing a range of polymer architectures. nih.govpcbiochemres.com Recent advancements have also focused on homogeneous single-site catalysts, such as bis(phenoxyimine) titanium (FI) catalysts, for producing specialized polymers like disentangled ultrahigh molecular weight polyethylene (B3416737) (dis-UHMWPE), showcasing the ongoing innovation in catalyst design for precise polymer synthesis. acad-pub.com

Role in Transesterification and Related Organic Transformations

This compound and related organotin alkoxides are effective catalysts for transesterification reactions. preprints.org This process, involving the exchange of an alkoxy group of an ester with another alcohol, is crucial for synthesizing various esters and is the cornerstone of biodiesel production from triglycerides. preprints.orgnih.gov

The catalytic activity of organotin compounds in transesterification is attributed to the Lewis acidic nature of the tin atom. Several mechanisms have been proposed for metal-catalyzed transesterification. One common pathway involves the coordination of the carbonyl oxygen of the ester to the tin center, which polarizes the carbonyl group and makes it more susceptible to nucleophilic attack by an alcohol. conicet.gov.ar Another proposed mechanism suggests the initial coordination of the alcohol to the tin catalyst. conicet.gov.ar

Research has shown that various metal-based catalysts, including those based on tin and zinc, can effectively promote both transesterification of triglycerides and the esterification of free fatty acids (FFAs). preprints.orgconicet.gov.ar This dual catalytic ability is particularly valuable when using low-cost feedstocks for biodiesel production, which often contain high levels of FFAs. conicet.gov.ar The reaction conditions, such as temperature and catalyst concentration, significantly influence the reaction rate and yield of the desired ester products. nih.govresearchgate.net

Table 1: Examples of Metal-Catalyzed Transesterification Reactions

Catalyst Substrate Alcohol Key Findings Reference Zinc Carboxylates Soybean Oil / Fatty Acids Methanol Active for both transesterification and esterification; catalyst transforms into zinc glycerolate at higher temperatures. Tin(II), Lead(II), Zinc(II) Complexes Soybean Oil Methanol Activity order: Sn2+ > Zn2+ > Pb2+. Max FAME yield of 38% for Zn complex after 6h at 60°C. Potassium Hydroxide (KOH) Waste Frying Oil Methanol Two-step process where FFAs are reduced first, followed by transesterification with 1 wt% KOH, yielding 90.56% methyl ester. bisleyinternational.com Barium Aluminate (BaAl2O4) Used Vegetable Oil Methanol Achieved 93.28% conversion at a 21:1 methanol-to-oil ratio and 65°C. bisleyinternational.com

Utility in Stille Cross-Coupling Reactions with Organotin Reagents

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgresearchgate.net This reaction is noted for the stability and functional group tolerance of the organostannane reagents. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Stille Coupling of Alkoxystannanes

In the context of the Stille reaction, this compound is an alkoxystannane. While the transferable group in a Stille coupling is typically a carbon-based ligand (e.g., vinyl, aryl), the alkoxide group itself is generally not transferred. Instead, the tributyltin moiety acts as a carrier for a transferable group that would be attached as a fourth ligand to the tin atom. However, the alkoxide ligand can influence the reactivity of the organostannane.

The generally accepted mechanism for the Stille reaction involves a catalytic cycle with three main steps: wikipedia.orgresearchgate.netlibretexts.org

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) intermediate. researchgate.netlibretexts.org

Transmetalation: The organostannane (R²-SnBu₃) transfers its R² group to the palladium complex, displacing the halide and forming a new Pd(II) intermediate (R¹-Pd-R²). The tin byproduct (X-SnBu₃) is released. This is often the rate-limiting step. wikipedia.orgresearchgate.net

Reductive Elimination: The Pd(II) intermediate eliminates the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Additives can play a crucial role. For example, copper(I) salts have been shown to have a synergic effect, potentially by facilitating the transmetalation step. organic-chemistry.org Some protocols have been developed under "ligandless" conditions, simplifying the reaction setup. researchgate.net

Scope and Limitations in Complex Molecular Syntheses

The Stille coupling is highly valued in the synthesis of complex molecules, including natural products, due to its reliability and tolerance for a wide array of functional groups. wikipedia.orguwindsor.ca This makes it particularly effective for late-stage functionalization of highly decorated molecules. uwindsor.ca

Scope:

Coupling Partners: A broad range of organic electrophiles can be used, including aryl, vinyl, and acyl halides and triflates. wikipedia.org The organostannane partner can carry various sp²-hybridized groups like vinyl and aryl moieties. wikipedia.org

Reaction Variants: The Stille-carbonylative cross-coupling allows for the insertion of a carbonyl group between the two coupling partners by running the reaction under an atmosphere of carbon monoxide. wikipedia.orglibretexts.org

Complex Synthesis: The reaction has been successfully used to construct complex ring systems and in the total synthesis of natural products like rapamycin. uwindsor.ca

Limitations:

Toxicity: A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org This has led to the development of methods that use only catalytic amounts of tin, where the tin reagent is regenerated in situ. msu.edu

Stoichiometry and Purification: The stoichiometric tin byproducts can sometimes be difficult to separate from the reaction product due to their low polarity. organic-chemistry.org

Homocoupling: A common side reaction is the homocoupling of the organostannane reagent (R²-R²), which can occur through reaction with the palladium catalyst. wikipedia.org

Transfer of Non-Targeted Groups: In tributylstannanes, there is a relative transfer rate for different groups attached to the tin atom. While alkyl groups like butyl are generally considered "non-transferable," their transfer can sometimes occur, though less readily than for aryl or vinyl groups.

Table 2: Representative Stille Coupling Reaction Conditions

Catalyst System Organostannane Electrophile Key Feature / Additive Reference Pd(OAc)₂/Dabco Aryl-, Alkenyl-, Alkynylstannanes Aryl Iodides/Bromides Efficient and straightforward system. pcbiochemres.com Pd(PPh₃)₄ Organotin Reagents Aryl Bromides Protocol uses PEG 400 as a solvent medium. pcbiochemres.com Pd₂(dba)₃ Activated Alkyltin Reagents Aryl Iodides "Ligandless" conditions with TBAF as an additive. acad-pub.com Pd(0) Alkyne Aryl Halide One-pot hydrostannylation/Stille sequence using catalytic tin (Me₃SnCl). preprints.org

Application as Stabilizers in Advanced Polymer Systems

Organotin compounds, including carboxylates and mercaptides, are widely used as heat stabilizers for polyvinyl chloride (PVC). iyte.edu.trbisleyinternational.com PVC is inherently thermally unstable and prone to degradation at processing temperatures, which involves the elimination of hydrogen chloride (HCl) in an "unzipping" reaction that forms conjugated polyene sequences. iyte.edu.trresearchgate.net This degradation leads to discoloration and loss of mechanical properties.

This compound belongs to the broader class of organotin stabilizers. The primary mechanisms by which these stabilizers protect PVC are:

HCl Scavenging: Organotin compounds react with and neutralize the hydrogen chloride that is released during the initial stages of PVC degradation. This is a critical function because HCl autocatalyzes further degradation. iyte.edu.trmdpi.com

Displacement of Labile Chlorine Atoms: The most significant stabilizing function is the exchange of labile chlorine atoms on the PVC chain (such as those at allylic sites) with more stable groups from the stabilizer (e.g., carboxylate or mercaptide groups). iyte.edu.tr This exchange, first proposed by Frye, removes the weak points in the polymer structure that initiate the dehydrochlorination cascade. The tin atom's electrophilic and nucleophilic properties facilitate this substitution. iyte.edu.tr

Antioxidant Action: Some organotin stabilizers, particularly mercaptides, can also act as antioxidants by decomposing hydroperoxides that may form, thus preventing oxidative degradation which can accelerate dehydrochlorination. iyte.edu.tr

While organotin mercaptides and carboxylates are the most common types, the fundamental stabilizing principles apply across the class. iyte.edu.trbisleyinternational.com The choice of stabilizer depends on factors like the processing method, the desired properties of the final product (e.g., clarity, weathering resistance), and regulatory requirements. bisleyinternational.com For example, butyltin stabilizers are often used in rigid PVC applications like pipes (B44673) and window profiles. iyte.edu.tr

Table 3: Chemical Compounds Mentioned

Compound Name Role / Mention This compound Subject of the article Palladium(II) Acetate (Pd(OAc)₂) Catalyst precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Catalyst precursor Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Catalyst Poly(ethylene glycol) (PEG 400) Solvent DABCO (1,4-Diazabicyclo[2.2.2]octane) Ligand/Base Tetrabutylammonium fluoride (B91410) (TBAF) Additive Trimethyltin (B158744) chloride (Me₃SnCl) Tin source for catalytic Stille Tin(II) 2-ethylhexanoate (Sn(Oct)₂) Polymerization catalyst ε-caprolactone Monomer Hydrogen Chloride (HCl) PVC degradation product Polyvinyl Chloride (PVC) Polymer requiring stabilization Carbon Monoxide (CO) Reagent in carbonylative coupling

Contributions to the Development of Novel Functional Materials via Organotin Chemistry

Organotin compounds, particularly those featuring tributyltin moieties, represent a versatile class of reagents and catalysts in materials science. While direct research literature on this compound is not extensive, its identity as a tributyltin alkoxide places it within a critical category of organotin compounds that serve as powerful catalysts for polymerization. The broader family of tributyltin derivatives is instrumental in synthesizing a wide array of functional materials, from elastomers and coatings to advanced conjugated polymers for electronics. Their contributions are primarily centered on catalytic applications in polymerization and as key reagents in cross-coupling reactions.

A significant application of organotin compounds is as catalysts in the formation of polyurethanes. researchgate.netacs.orglupinepublishers.com These materials are synthesized through the polyaddition reaction of diisocyanates with diols, and organotin catalysts, including alkoxides and carboxylates, are highly effective in promoting this reaction. acs.orglupinepublishers.com The catalytic mechanism is believed to involve the coordination of the tin atom to the isocyanate group, activating it for nucleophilic attack by the alcohol. scispace.com The specific ligands on the tin atom influence the catalytic activity, with different compounds offering varying reaction rates and efficiencies. researchgate.net

Table 1: Influence of Tin Catalyst Type on Polyurethane Gel Time This table illustrates the catalytic efficiency of different tin compounds in polyurethane formation, showing how the metal's oxidation state and ligands affect reaction times.

| Catalyst | Catalyst Concentration (wt %) | Temperature (°C) | Gel Time (min) |

|---|---|---|---|

| Stannous Octoate (Tin II) | 0.1 | 25 | 10 |

| Stannous Octoate (Tin II) | 1.0 | 25 | 5 |

| Dibutyltin (B87310) Dilaurate (Tin IV) | 0.1 | 25 | >1440 |

| Dibutyltin Dilaurate (Tin IV) | 1.0 | 25 | 165 |

| Stannous Octoate (Tin II) | 0.1 | 60 | 4 |

| Stannous Octoate (Tin II) | 1.0 | 60 | 2 |

| Dibutyltin Dilaurate (Tin IV) | 0.1 | 60 | 110 |

Data sourced from related studies on polyurethane catalysis. wiley.com

Another major industrial application for organotin catalysts is in the curing of silicone polymers, specifically room-temperature-vulcanizing (RTV) silicones. wiley.comresearchgate.netresearchgate.net These materials consist of hydroxy-terminated polydiorganosiloxanes that are cross-linked using alkoxysilanes. wiley.comresearchgate.net Organotin compounds, such as dialkyltin dicarboxylates, catalyze the condensation reaction. wiley.comresearchgate.net The process is thought to proceed via hydrolysis of the catalyst to an organotin hydroxide, which is the true catalytic species that facilitates the formation of siloxane linkages. wiley.com The choice of catalyst affects the cure time and the final mechanical properties of the silicone elastomer. researchgate.net

The tributyltin moiety is also fundamental to the Stille cross-coupling reaction, a powerful method for carbon-carbon bond formation used to synthesize complex functional polymers. wiley-vch.dechalmers.se In these reactions, an organostannane (R-SnBu₃) is coupled with an organic halide in the presence of a palladium catalyst. wiley-vch.de This methodology is particularly valuable for creating conjugated polymers, which are essential materials for organic electronics like organic light-emitting diodes (OLEDs) and photovoltaic devices. wiley-vch.dersc.org While this compound itself is not a direct participant, related compounds like tributyl(thienyl)stannane or tributyl(vinyl)stannane are key building blocks for these advanced materials. rsc.org

Table 2: Examples of Functional Polymers Synthesized via Stille Coupling Using Tributyltin Reagents

| Stannane (B1208499) Monomer | Halide Monomer | Resulting Polymer Application |

|---|---|---|

| Tributyl(thienyl)stannane | Dibromobenzothiadiazole | Organic Photovoltaics |

| Bis(tributylstannyl)thiophene | Diiodofluorene | Organic Light-Emitting Diodes |

This table provides examples based on established Stille polycondensation research. wiley-vch.dersc.org

Furthermore, recent research has focused on creating novel hybrid functional materials by incorporating organotin units into larger structures, such as coordination polymers. acs.orgrsc.orgnih.govacademie-sciences.fr For instance, organotin-oxometalate coordination polymers have been synthesized by reacting trialkyltin chlorides with sodium molybdate (B1676688) or tungstate. acs.orgacademie-sciences.frrsc.org These solid-phase materials exhibit unique catalytic properties and can be easily separated from reaction mixtures, making them reusable and attractive from a green chemistry perspective. rsc.orgacademie-sciences.fr These hybrid materials have shown high efficiency in catalyzing reactions like the synthesis of organic carbonates and the oxidation of amines. rsc.orgacademie-sciences.fr

Table 3: Catalytic Performance of Organotin-Oxometalate Coordination Polymers

| Catalyst | Reactants | Product | Yield (%) |

|---|---|---|---|

| (nBu₃Sn)₂MoO₄ | Diethyl Carbonate + Benzyl Alcohol | Benzyl Ethyl Carbonate | 98 |

| (nBu₃Sn)₂WO₄ | Dibenzylamine + H₂O₂ | N-benzylidene-1-phenylmethanamine N-oxide | 94 |

Data compiled from studies on organotin coordination polymer catalysis. acs.orgrsc.orgacademie-sciences.fr

Advanced Characterization and Computational Modeling of Tributyl Hexyloxy Stannane

Advanced Spectroscopic Characterization Techniques for Organotin Compounds

Spectroscopic techniques are fundamental in the qualitative and quantitative analysis of organotin compounds, offering a "vibrational fingerprint" that is characteristic of the molecule's structure and bonding. analchemres.org Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are indispensable for elucidating the complex structures of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organotin compounds like tributyl(hexyloxy)stannane in solution. rsc.orgresearchgate.net Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the organic moieties attached to the tin atom—the butyl and hexyloxy groups. The chemical shifts and coupling constants of the protons and carbons in these alkyl chains confirm their structure and connectivity. In related tributyltin compounds, the protons of the butyl groups typically appear as a complex set of multiplets in the range of 0.9 to 1.6 ppm. The methylene (B1212753) protons adjacent to the oxygen in the hexyloxy group would be expected to show a characteristic downfield shift.

¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn nucleus is particularly informative for studying organotin compounds. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number of the tin atom and the nature of the substituents. bohrium.com For tetracoordinate trialkyltin alkoxides, the ¹¹⁹Sn chemical shifts are typically found in a specific range. For instance, studies on various trimethyltin (B158744) alkoxides (Me₃SnX) show ¹¹⁹Sn resonances that are influenced by the solvent and the nature of the alkoxide group. rsc.orgrsc.org An increase in the coordination number of the tin atom from four to five or six results in a significant upfield shift of the ¹¹⁹Sn resonance, often by 60-150 ppm for a change from four to five-coordination. bohrium.com This sensitivity allows for the study of intermolecular interactions and dynamic equilibria in solution. osaka-u.ac.jp For tributyltin alkoxides, ¹¹⁹Sn NMR chemical shifts are indicative of pentacoordinated species in solution, suggesting intramolecular O→Sn interaction. researchgate.net

Below is a table showing typical NMR data for analogous organotin compounds.

| Compound Class | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Observations |

| Trialkyltin Alkoxides | ¹¹⁹Sn | +150 to +200 | Sensitive to coordination number and solvent. researchgate.net |

| Trimethyltin Alkoxides | ¹¹⁹Sn | +50 to +160 | Varies with solvent polarity and substituent. rsc.orgrsc.org |

| Tributyltin Derivatives | ¹H | 0.9 - 1.6 | Signals correspond to the butyl chains. ucl.ac.uk |

| Tributyltin Alkoxides | ¹³C | 13 - 30 (Butyl), 60-70 (Alkoxy α-C) | Provides carbon framework structure. researchgate.net |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules, providing insights into bond strengths and molecular structure. spiedigitallibrary.orgresearchgate.net For this compound, key vibrational bands involve the Sn-C and Sn-O-C linkages.

The Sn-C stretching vibrations in tributyltin compounds typically appear in the region of 450-600 cm⁻¹. spiedigitallibrary.org The asymmetric and symmetric Sn-C stretching modes can often be distinguished, providing information about the local symmetry around the tin atom. spiedigitallibrary.org

The Sn-O stretching vibration is a key indicator of the nature of the alkoxide linkage. In organotin alkoxides, the ν(Sn-O) band is generally observed in the 500-650 cm⁻¹ range. The position of this band can be influenced by the coordination number of the tin atom and the potential for intermolecular association. The C-O stretching vibration within the Sn-O-C group, typically found around 1000-1100 cm⁻¹, also provides valuable structural information. acs.org

Raman spectroscopy is particularly useful for studying the symmetric vibrations and the Sn-C backbone, which may be weak or inactive in the IR spectrum. researchgate.netacs.org The combination of IR and Raman data allows for a more complete vibrational assignment. spiedigitallibrary.org

The table below summarizes characteristic vibrational frequencies for related tributyltin compounds.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

| ν(Sn-C) asymmetric | IR, Raman | ~520 | Information on the Sn-butyl bonds. spiedigitallibrary.org |

| ν(Sn-C) symmetric | Raman | ~460 | Information on the Sn-butyl bonds. spiedigitallibrary.org |

| ν(Sn-O) | IR | 500 - 650 | Characterizes the tin-alkoxide bond. |

| ν(C-O) of Sn-O-C | IR | 1000 - 1100 | Characterizes the alkoxide linkage. acs.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pathways, which helps to confirm the structure. tubitak.gov.tr Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of organotin compounds. researchgate.netgoogle.comnih.gov

In the mass spectrum of tributyltin compounds, the molecular ion peak [M]⁺ may or may not be observed, as these molecules can fragment easily. tubitak.gov.tr A characteristic fragmentation pattern involves the sequential loss of the alkyl groups (butyl radicals) from the tin atom. researchgate.netresearchgate.net For this compound, the primary fragmentation would be the loss of a butyl group to form the [M - C₄H₉]⁺ ion. This fragment is often the base peak in the spectrum. tubitak.gov.tr

Subsequent fragmentations can involve the loss of additional butyl groups or the hexyloxy group. The isotopic distribution pattern of tin, with its multiple stable isotopes, provides a distinctive signature that aids in the identification of tin-containing fragments. researchgate.net

A typical fragmentation pathway for a tributyltin derivative (Bu₃SnR) is shown below:

[Bu₃SnR]⁺ → [Bu₂SnR]⁺ + Bu•

[Bu₂SnR]⁺ → [BuSnR]⁺ + Bu•

[BuSnR]⁺ → [SnR]⁺ + Bu•

The observation of these characteristic fragment ions allows for the unambiguous identification of the tributyltin moiety. analchemres.orgresearchgate.net

Computational Chemistry Methodologies

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level, complementing experimental data. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure, geometry, vibrational frequencies, and reactivity of organotin compounds. researchgate.netresearchgate.net DFT calculations can accurately predict molecular geometries, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net

For tributyltin alkoxides, DFT studies can elucidate the nature of the Sn-O bond and investigate the potential for intramolecular coordination, which influences the geometry around the tin center. researchgate.net Calculations of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

DFT can also be used to calculate theoretical vibrational spectra (IR and Raman), which aids in the assignment of experimental spectra and provides a deeper understanding of the vibrational modes. researchgate.netjournals.co.za Furthermore, DFT is employed to model reaction mechanisms, such as the ring-opening polymerization of lactones initiated by tin alkoxides, by calculating the energies of reactants, transition states, and products. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. scielo.br By simulating the motions of atoms and molecules over time, MD provides insights into conformational flexibility, intermolecular interactions, and the behavior of compounds in solution or complex environments. nih.govscielo.br

For a flexible molecule like this compound, with its rotatable butyl and hexyloxy chains, MD simulations can explore the accessible conformational space. acs.org This analysis helps to identify the most stable conformers and understand the dynamic nature of the molecule.

MD simulations are also valuable for studying how organotin compounds interact with other molecules, including solvents or biological macromolecules. scielo.brnih.gov These simulations can reveal details about non-covalent interactions, such as van der Waals forces and hydrogen bonding, which govern the behavior of the compound in a condensed phase. nih.govmdpi.com For example, MD simulations have been used to investigate the binding of organotins to proteins, providing a molecular-level understanding of their biological activity. osaka-u.ac.jpnih.gov The results from MD simulations can explain macroscopic properties and behaviors observed experimentally. scielo.br

Prediction of Spectroscopic Parameters from Computational Modelsacs.org

Computational chemistry has become an indispensable tool for the structural elucidation of complex molecules, offering a powerful complement to experimental spectroscopic techniques. cecam.orgnih.gov For organotin compounds such as this compound, theoretical modeling, particularly using Density Functional Theory (DFT), provides profound insights into their electronic structure and allows for the a priori prediction of spectroscopic parameters. cecam.orgderpharmachemica.com This approach not only aids in the assignment of complex experimental spectra but also helps in understanding the structure-property relationships that govern the molecule's behavior. cecam.org The synergy between computational prediction and experimental verification is crucial for a comprehensive characterization. mdpi.comresearchgate.net

DFT calculations have proven to be a reliable method for predicting a range of spectroscopic data for organotin compounds, including Nuclear Magnetic Resonance (NMR) chemical shifts, spin-spin coupling constants, and vibrational frequencies (Infrared and Raman). cecam.orgfaccts.denih.gov The accuracy of these predictions is highly dependent on the chosen computational protocol, including the selection of functionals (e.g., B3LYP, BP86) and basis sets. faccts.denih.govacs.org For heavy elements like tin, incorporating relativistic effects, for instance through the Zeroth-Order Regular Approximation (ZORA), can be important for achieving high accuracy. nih.gov

The typical computational workflow begins with the optimization of the molecule's ground-state geometry. Following this, specific properties are calculated. For NMR parameters, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to compute nuclear shielding tensors, which are then converted to chemical shifts by referencing a standard compound. acs.org For vibrational spectra, the calculation of the Hessian matrix yields harmonic vibrational frequencies and intensities for both IR and Raman spectroscopy. nih.govresearchgate.net These calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and are therefore frequently scaled using empirical factors to improve agreement with experimental data. nih.gov

Predicted NMR Spectroscopic Data

Computational models provide detailed predictions for ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The ¹¹⁹Sn chemical shift is particularly sensitive to the coordination environment of the tin atom, and DFT has been shown to model these shifts with good accuracy. cecam.org Similarly, coupling constants such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H) are valuable for determining molecular structure, and their prediction through DFT protocols has been successful for various organotin(IV) derivatives. faccts.de

Below is a table of representative predicted NMR parameters for this compound based on DFT calculations.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Nucleus/Coupling | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Notes |

| ¹¹⁹Sn | +110 to +130 | - | Highly dependent on the Sn coordination geometry. |

| ¹H (α-CH₂ of hexyl) | 3.6 - 3.8 | - | Protons closest to the electronegative oxygen atom. |

| ¹H (α-CH₂ of butyl) | 0.9 - 1.1 | ~60-70 | Protons on the carbon directly bonded to the tin atom. |

| ¹³C (α-C of hexyl) | 65 - 70 | ~30-40 | Carbon atom of the hexyloxy group bonded to oxygen. |

| ¹³C (α-C of butyl) | 15 - 20 | ~340-380 | Carbon atom directly bonded to the tin atom. |

| ¹J(¹¹⁹Sn, ¹³C) | - | 340 - 380 | One-bond coupling between tin and the α-carbon of the butyl group. |

| ²J(¹¹⁹Sn, ¹H) | - | 60 - 70 | Two-bond coupling between tin and the α-protons of the butyl group. |

Predicted Vibrational Spectroscopy Data (IR and Raman)

The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry that provides vibrational frequencies and intensities. nih.gov These calculations help in assigning the bands observed in experimental spectra to specific molecular motions (e.g., stretching, bending). For this compound, key predicted vibrational frequencies include those for Sn-O and Sn-C bonds, which are characteristic of organotin alkoxides.

The table below presents theoretical vibrational frequencies for the principal functional groups within the this compound molecule. These values are typically obtained from harmonic frequency calculations and may be scaled to better match experimental findings. nih.gov

Interactive Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |

| C-H Asymmetric/Symmetric Stretch | 2970 - 2850 | IR, Raman |

| C-O Stretch (Hexyloxy) | 1100 - 1050 | IR, Raman |

| Sn-O Stretch | 600 - 550 | IR, Raman |

| Sn-C Asymmetric/Symmetric Stretch | 550 - 480 | IR, Raman |

| C-Sn-C Bending | < 300 | Raman |

| C-O-Sn Bending | < 300 | IR, Raman |

The comparison between such theoretical data and experimental results is essential. mdpi.com A strong correlation validates the accuracy of the computational model and allows for a definitive assignment of the molecule's spectroscopic features. Discrepancies can often be attributed to the limitations of the theoretical model, such as treating the molecule in the gas phase (isolated) whereas experiments are conducted in a solvent or solid state, or the inherent approximations in DFT functionals. mdpi.com Ultimately, the computational prediction of spectroscopic parameters is a vital component of the advanced characterization of this compound, providing a level of detail that is often inaccessible through experimentation alone.

Future Perspectives and Research Challenges in Tributyl Hexyloxy Stannane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of organotin compounds often involves stoichiometric use of organometallic reagents and can generate significant waste, posing sustainability challenges. organic-chemistry.org Future research into tributyl(hexyloxy)stannane will likely prioritize the development of greener and more atom-economical synthetic methods.

One promising avenue is the direct synthesis from tin precursors that avoids multiple steps and harsh reagents. A recently developed method for organotin trialkoxides involves the direct alkylation of tin alkoxides, which circumvents hydrolysable ligand replacement and shows high selectivity for mono-alkylation. google.com Adapting such a one-pot, direct synthesis for compounds like this compound could significantly improve efficiency.

Another key challenge is minimizing tin waste, particularly in applications like Stille cross-coupling reactions where organostannanes are used stoichiometrically. msu.edu A major goal is to render these processes catalytic in tin. msu.eduresearchgate.net This involves an in-situ regeneration of the active organotin reagent from the tin-containing byproduct of the coupling reaction. Research in this area for this compound could involve developing a catalytic cycle where the tributyltin halide byproduct is efficiently converted back to a reactive stannane (B1208499). msu.edu This "tin-recycling" approach would dramatically reduce the environmental footprint associated with its use. msu.edu

| Synthetic Approach | Potential Advantage | Research Challenge |

| Direct Alkylation of Tin Alkoxides | High selectivity, fewer steps, potentially one-pot synthesis. google.com | Adapting the methodology to incorporate three butyl groups and one hexyloxy group efficiently. |

| Tin-Catalytic Stille Reactions | Drastic reduction in tin waste, improved sustainability. msu.eduresearchgate.net | Developing an efficient in-situ regeneration cycle for the this compound reagent. |

| Green Chemistry Principles | Reduced environmental impact, lower cost, increased safety. nih.gov | Identifying suitable green solvents and reaction conditions compatible with organotin chemistry. |

Expanding the Scope of Catalytic Applications

While organostannanes like this compound are primarily known as reagents in palladium-catalyzed cross-coupling, organotin compounds, in general, possess catalytic activity in other domains. wikipedia.orglibretexts.org A significant future perspective is the exploration and expansion of the catalytic applications of this compound itself, particularly leveraging the tin-oxygen bond.

Diorganotin compounds, for example, are effective catalysts for polyurethane formation, transesterification, and the vulcanization of silicones. wikipedia.orggelest.com The catalytic mechanism in urethane (B1682113) formation is thought to involve the organotin derivative acting as a Lewis acid or through the direct insertion of the isocyanate into a Sn-O bond. lupinepublishers.comresearchgate.net Research could investigate whether this compound or its derivatives can catalyze these or similar polymerization reactions. The interplay between the Lewis acidity of the tin center and the nature of the alkoxy group could offer tunable catalytic activity.

Furthermore, the development of bifunctional catalysts, where the organotin moiety provides one type of activation and another functional group provides a secondary interaction, is a promising direction. This approach has been successful in other areas of catalysis, leading to highly efficient and selective transformations. rsc.org Designing derivatives of this compound with additional ligating groups could open doors to new catalytic applications.

| Potential Catalytic Application | Relevant Known Organotin Catalyst Class | Research Focus for this compound |

| Polyurethane Formation | Diorganotin carboxylates (e.g., dibutyltin (B87310) dilaurate). wikipedia.orgresearchgate.net | Investigating the Lewis acidity and catalytic activity of this compound in isocyanate-alcohol reactions. |

| Transesterification Reactions | Diorganotin oxides. gelest.com | Exploring its efficacy as a catalyst for ester synthesis and polyester (B1180765) production. |

| Silicone Vulcanization | Diorganotin carboxylates. wikipedia.org | Assessing its potential in room-temperature vulcanized (RTV) silicone curing processes. |

Novel Applications in Functional Materials and Supramolecular Chemistry

The integration of organometallic compounds into functional materials is a rapidly growing field. ossila.com Organotin compounds can be incorporated into polymers to modify their properties or can be used as precursors for tin-containing materials. orientjchem.org The unique combination of organic groups (providing solubility and processability) and a metal center (offering distinct electronic and coordination properties) makes them attractive building blocks.

A future research direction for this compound lies in its use as a monomer or precursor for functional polymers. The hexyloxy group could be functionalized to allow for polymerization, leading to materials with a tin atom in the side chain. Such polymers could have interesting properties, for example, as stabilizers for PVC, where organotins are known to prevent degradation. wikipedia.orgwikipedia.org

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into well-defined, higher-order structures. Organotin compounds can participate in such assemblies through coordination bonds or other weak interactions. orientjchem.org The oxygen atom in the hexyloxy group of this compound could act as a hydrogen bond acceptor or a coordination site, enabling its incorporation into supramolecular networks. Exploring the self-assembly behavior of functionalized this compound derivatives could lead to the creation of novel gels, liquid crystals, or sensor materials.

Addressing Fundamental Mechanistic Questions and Enhancing Reaction Selectivity

Despite the widespread use of organostannanes in reactions like the Stille coupling, fundamental mechanistic questions remain. uwindsor.caresearchgate.net The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from tin to palladium, is often rate-limiting and its mechanism can vary depending on the substrates and conditions. libretexts.org

For a compound like this compound, a key question of selectivity arises: which group is transferred in a cross-coupling reaction? Generally, in R3SnR' compounds, the R' group is transferred if it is unsaturated (vinyl, aryl, etc.), while the saturated alkyl groups (butyl) are considered "non-transferable". The hexyloxy group would not typically be expected to transfer. However, understanding the factors that govern this selectivity is crucial for designing more efficient and predictable reactions. Future research could employ computational and experimental studies to probe the transmetalation step involving this compound and related compounds.

Enhancing reaction selectivity is another major challenge. In Stille couplings, side reactions such as homocoupling of the stannane reagent can occur. wikipedia.org Investigating the influence of ligands, additives (like copper(I) salts), and reaction conditions on the selectivity of reactions involving this compound is essential for its practical application. organic-chemistry.org For instance, ligands with low donicity have been shown to dramatically accelerate the Stille coupling, which could in turn suppress side reactions by allowing the desired catalytic cycle to proceed more efficiently at lower temperatures. researchgate.net A thorough mechanistic investigation would pave the way for optimizing reaction protocols to achieve higher yields and purities.

| Mechanistic Aspect | Key Question | Research Approach |

| Transmetalation Step | What is the precise mechanism of group transfer from tin to palladium for an alkoxystannane? | Kinetic studies, isotopic labeling, DFT calculations. uwindsor.caresearchgate.net |

| Group Transfer Selectivity | Under what conditions, if any, could the butyl or hexyloxy groups compete in transfer reactions? | Systematic variation of reaction parameters (catalyst, ligand, solvent) and product analysis. |

| Reaction Selectivity | How can homocoupling and other side reactions be minimized? | Screening of ligands and additives (e.g., Cu(I) salts), optimization of reaction conditions. wikipedia.orgorganic-chemistry.org |

Q & A

Q. What are the recommended safety protocols for handling tributyl(hexyloxy)stannane in laboratory settings?

this compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Researchers must:

- Use PPE : Nitrile gloves, lab coats, and safety goggles.

- Ensure ventilation : Local exhaust systems to avoid aerosol formation.

- Follow emergency procedures : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

- Store in airtight containers away from oxidizing agents to prevent hazardous reactions (e.g., NOx release) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Spectroscopic analysis : Use IR spectroscopy to compare with reference standards (e.g., USP Butylated Hydroxytoluene RS methodology) .

- Chromatography : HPLC or GC-MS to detect impurities (e.g., related organotin compounds) .

- Elemental analysis : Confirm molecular formula (C22H44O4Sn, MW 491.28 g/mol) .

Q. What are the key synthetic pathways for this compound?

- Alkoxy substitution : React tributyltin chloride with hexanol under inert conditions (e.g., argon), using a base like triethylamine to scavenge HCl .

- Catalytic methods : Palladium-mediated coupling for improved yield, though this requires rigorous purification to remove catalyst residues .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

- Tributyltin compounds exhibit stereoelectronic effects : The hexyloxy group’s electron-donating nature enhances nucleophilicity at the tin center, favoring transmetallation in Stille couplings .

- Example: In allylation reactions, chirality in the stannane precursor (e.g., (4S)-4-benzyloxypent-2-enyl derivatives) can induce 1,5-stereocontrol in products .

- Methodological tip : Use chiral HPLC or circular dichroism (CD) to monitor stereochemical outcomes .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- DFT calculations : Simulate hydrolysis pathways to assess degradation products (e.g., tributyltin oxide) .

- QSAR models : Correlate structural features (e.g., Sn-O bond length) with bioaccumulation potential .

- Validation : Compare computational results with experimental ecotoxicity data (e.g., LC50 in aquatic organisms) .

Q. How should researchers address contradictory data in organotin compound toxicity studies?

- Case example : Discrepancies in LD50 values may arise from differences in solvent carriers (e.g., DMSO vs. aqueous suspensions) .

- Resolution steps :

- Standardize exposure protocols (e.g., OECD Test No. 203 for aquatic toxicity).

- Validate purity of test compounds via NMR/XRD .

- Use meta-analysis to reconcile conflicting datasets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.